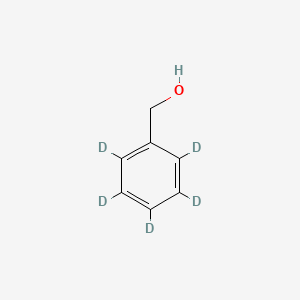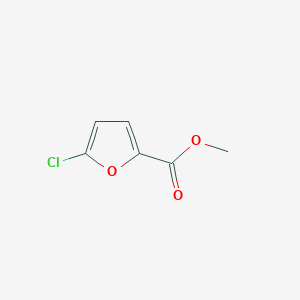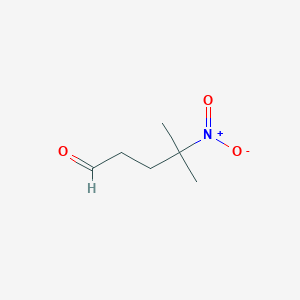
Benzyl-2,3,4,5,6-d5 alcohol
描述
Benzyl-2,3,4,5,6-d5 alcohol, also known as (2,3,4,5,6-pentadeuteriophenyl)methanol, is a deuterated form of benzyl alcohol. This compound is characterized by the replacement of five hydrogen atoms on the benzene ring with deuterium atoms, making it a valuable tool in various scientific research fields. The molecular formula of this compound is C7D5H3O, and it has a molecular weight of 113.17 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Benzyl-2,3,4,5,6-d5 alcohol can be synthesized through several methods. One common approach involves the deuteration of benzyl alcohol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium atoms replacing the hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves the same deuteration process but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuterated product. The purity of the final product is crucial, and it is often achieved through distillation and recrystallization techniques .
化学反应分析
Types of Reactions: Benzyl-2,3,4,5,6-d5 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzaldehyde-2,3,4,5,6-d5 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to benzyl-2,3,4,5,6-d5 amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Benzaldehyde-2,3,4,5,6-d5.
Reduction: Benzyl-2,3,4,5,6-d5 amine.
Substitution: Various substituted benzyl-2,3,4,5,6-d5 derivatives depending on the nucleophile used.
科学研究应用
Benzyl-2,3,4,5,6-d5 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy, helping to elucidate reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of benzyl alcohol in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of benzyl alcohol in the body.
Industry: this compound is used in the synthesis of deuterated pharmaceuticals and as a reference standard in quality control
作用机制
The mechanism of action of Benzyl-2,3,4,5,6-d5 alcohol involves its interaction with various molecular targets and pathways. In metabolic studies, it is often used to trace the enzymatic conversion of benzyl alcohol to benzaldehyde and benzoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and the role of specific enzymes in the process .
相似化合物的比较
Benzyl alcohol: The non-deuterated form, commonly used as a solvent and in the synthesis of other chemicals.
Benzyl-d7 alcohol: A fully deuterated form with seven deuterium atoms, used in similar applications but with different isotopic labeling.
Benzaldehyde-2,3,4,5,6-d5: The oxidized form of Benzyl-2,3,4,5,6-d5 alcohol, used in flavor and fragrance industries.
Uniqueness: this compound is unique due to its selective deuteration, which provides specific advantages in NMR spectroscopy and metabolic studies. The partial deuteration allows for detailed analysis without the complete alteration of the compound’s chemical properties, making it a versatile tool in various research applications .
属性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583613 | |
| Record name | (~2~H_5_)Phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-10-9 | |
| Record name | (~2~H_5_)Phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)











